molecular formula C16H20N2O2 B6335654 Benzyl N-(1-cyanocycloheptyl)carbamate CAS No. 1352999-92-8

Benzyl N-(1-cyanocycloheptyl)carbamate

Cat. No.: B6335654
CAS No.: 1352999-92-8
M. Wt: 272.34 g/mol
InChI Key: OTVNCXWIBNQUCA-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol This compound is known for its unique structure, which includes a benzyl group, a cyanocycloheptyl group, and a carbamate functional group

Preparation Methods

The synthesis of benzyl N-(1-cyanocycloheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanocycloheptylamine under basic conditions. This reaction typically requires the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial production methods for carbamates often involve the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates under mild reaction conditions . This method offers advantages such as short reaction times and the avoidance of overalkylation.

Chemical Reactions Analysis

Benzyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction of the nitrile group results in the corresponding amine.

Scientific Research Applications

Benzyl N-(1-cyanocycloheptyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(1-cyanocycloheptyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Benzyl N-(1-cyanocycloheptyl)carbamate can be compared to other carbamate compounds, such as:

The uniqueness of this compound lies in its combination of a benzyl group, a cyanocycloheptyl group, and a carbamate functional group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

benzyl N-(1-cyanocycloheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNCXWIBNQUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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